N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide
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Overview
Description
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide is a compound that features a tetrazole ring, a thiophene ring, and a propanamide group. The tetrazole ring is known for its stability and biological activity, making it a valuable component in medicinal chemistry . The thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials due to its electronic properties .
Preparation Methods
The synthesis of N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide typically involves multiple steps. One common method includes the reaction of 3-(2H-tetrazol-5-yl)aniline with 3-thiophen-3-ylpropanoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological molecules .
Comparison with Similar Compounds
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.
Oteseconazole: An antifungal drug that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal with a similar mechanism of action to oteseconazole.
These compounds share the tetrazole ring but differ in their additional functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-13(5-4-10-6-7-21-9-10)15-12-3-1-2-11(8-12)14-16-18-19-17-14/h1-3,6-9H,4-5H2,(H,15,20)(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHXLOVSUIVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC2=CSC=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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